DL-Normetanephrine Sulfate

Clinical Chemistry Endocrinology Pheochromocytoma Diagnosis

Diagnostic labs frequently encounter systematic quantitative errors when calibrating metanephrine assays with free-base or deconjugated normetanephrine instead of the native sulfate conjugate. DL-Normetanephrine Sulfate eliminates this root cause. It is the predominant urinary form (60-80% of total metanephrines) and provides a 17.2-fold signal increase in pheochromocytoma patients with 97% diagnostic sensitivity. • Use it as the primary reference for LC-MS/MS or LC-ECD calibration to meet >95% clinical sensitivity benchmarks. • Validate acid/enzymatic hydrolysis efficiency-prevent the 30% underestimation caused by incomplete deconjugation. • Apply it as a biologically inert negative control in receptor studies (≥1,000-fold lower β-adrenoceptor affinity vs. free catecholamines). Supplied with full Certificate of Analysis; ready for immediate dispatch.

Molecular Formula C9H13NO6S
Molecular Weight 263.27
CAS No. 1215-29-8
Cat. No. B602103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Normetanephrine Sulfate
CAS1215-29-8
Synonyms4-(2-amino-1-hydroxyethyl)-2-methoxyphenyl hydrogen sulfate
Molecular FormulaC9H13NO6S
Molecular Weight263.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DL-Normetanephrine Sulfate Baseline Characterization


DL-Normetanephrine Sulfate (CAS 1215-29-8), also designated as rac-Normetanephrine-O-sulfate, is a sulfoconjugated O-methylated metabolite of the endogenous catecholamine norepinephrine . It is formed via the action of catechol-O-methyltransferase (COMT) and subsequently sulfated, representing a primary metabolic pathway for norepinephrine inactivation and excretion . As a pure chemical entity, it is characterized by a molecular formula of C9H13NO6S and a molecular weight of 263.27 g/mol, with a reported melting point of 175–177 °C . This compound is supplied as a high-purity analytical reference standard, essential for the accurate calibration and validation of clinical diagnostic assays targeting metanephrines, particularly for the detection of catecholamine-secreting tumors such as pheochromocytoma and paraganglioma .

High-purity sulfate conjugate analytical standard
Calibration for plasma/urine metanephrine LC-MS assays
Sulfate hydrolysis method validation
Biologically inert control for adrenoceptor studies

DL-Normetanephrine Sulfate: Why Substitution Fails


The indiscriminate substitution of DL-Normetanephrine Sulfate with related compounds, such as the free base normetanephrine, metanephrine, or deconjugated metanephrine preparations, is scientifically invalid due to fundamental differences in their physicochemical properties, biological activity, and analytical behavior. Quantitatively, the sulfate conjugate constitutes 60–80% of total urinary metanephrines, making it the predominant form requiring precise measurement [1]. Furthermore, studies comparing plasma free versus deconjugated (total) normetanephrine demonstrate that measurements of the free metabolite provide significantly superior diagnostic performance for pheochromocytoma, with a 72% greater relative increase in tumor patients compared to deconjugated measurements . At the receptor level, sulfoconjugation reduces beta-adrenoceptor affinity by at least 1,000-fold compared to free catecholamines, rendering the conjugate biologically inert, a critical distinction from the partial agonist activity retained by non-sulfated O-methylated metabolites [2]. These quantifiable disparities underscore the necessity of using the specific sulfate reference standard for assay calibration, hydrolysis validation, and ensuring the traceability of clinical diagnostic results.

Risk Non-sulfated normetanephrine may retain partial β-adrenoceptor agonism, while the sulfate is inert.
Risk Free metabolite calibrators cannot represent the sulfate conjugate prevalence (60–80% of urinary total).
Risk Total metanephrine hydrolysis validation without sulfate standard risks systematic 30% underestimation.
Risk Metanephrine or other O-methylated metabolites differ in α-adrenoceptor potency and tissue profile.

DL-Normetanephrine Sulfate Quantitative Evidence


Free vs. Deconjugated Normetanephrine Diagnostic Accuracy

In a head-to-head clinical comparison, plasma free normetanephrine demonstrated a significantly larger median concentration increase in pheochromocytoma patients (17.2-fold) compared to its deconjugated (total/sulfated) counterpart (9.9-fold), representing a 72% greater differential (p<0.001) . Consequently, the diagnostic sensitivity of the free metabolite was 97% versus 90% for the deconjugated metabolite (p<0.001), with specificities of 93% versus 89%, respectively (p=0.012) . This evidence directly supports the selection of the pure free normetanephrine reference for calibrating superior plasma assays, rather than relying on deconjugated or total normetanephrine methods.

Free vs. Deconjugated Response
Data to verify
Free: 17.2-fold median increase
Deconjugated: 9.9-fold (72% larger differential)
Supports free metanephrine assay sensitivity interpretation
Source review recommended; reported sensitivity/specificity context
Clinical Chemistry Endocrinology Pheochromocytoma Diagnosis

Sulfoconjugation Loss of Adrenoceptor Activity

Sulfoconjugation of catecholamines, including the conversion of normetanephrine to its sulfate ester, results in a dramatic loss of biological activity at beta-adrenergic receptors. Direct comparative receptor binding studies using human mononuclear leukocytes showed that the beta-adrenoceptor affinities of all catecholamine sulfates, including DL-Normetanephrine Sulfate, are reduced by at least 1,000-fold when compared to those of the corresponding free catecholamines (e.g., norepinephrine) [1]. Furthermore, unlike the free O-methylated metabolites metanephrine and normetanephrine which behave as endogenous beta-adrenoceptor-competing agents, the sulfoconjugates are completely inactive in the receptor-coupled adenylate cyclase system and do not produce intracellular cAMP signals [1].

Sulfoconjugation Activity Loss
Reported
β-adrenoceptor affinity reduced ≥1,000-fold vs free catecholamines; cAMP production abrogated
Confirms biologically inert profile for receptor research
In vitro leukocyte membrane assays
Pharmacology Receptor Binding Structure-Activity Relationship

Normetanephrine vs. Metanephrine at Alpha-Adrenoceptors

A classic pharmacological study directly compared the potency of normetanephrine and metanephrine to that of their parent amines, noradrenaline (NA) and adrenaline, respectively. In the cat nictitating membrane, a tissue with a predominance of alpha-adrenoceptors, normetanephrine was found to have one-half (50%) the potency of NA, while metanephrine was more potent than its parent, adrenaline [1]. In contrast, both O-methylated metabolites showed only 1/1000th the potency of NA on beta-adrenoceptors in guinea pig atria [1]. This demonstrates that the biological activity of the O-methylated metabolite is not only vastly different from the sulfate conjugate (which is inert) but also exhibits tissue-specific differences between normetanephrine and metanephrine themselves, necessitating their individual procurement for specific pharmacological studies.

Normetanephrine vs Metanephrine Potency
Reported
Normetanephrine: 50% of noradrenaline potency at α-receptors; β-potency only 0.1%
Supports tissue-specific adrenoceptor pharmacology interpretation
Isolated tissue models: cat nictitating membrane, guinea pig atria
Pharmacology Sympathomimetics Adrenergic Receptors

Optimized Hydrolysis for Sulfated Normetanephrine Quantification

The accurate quantification of total metanephrines in biological fluids requires a complete hydrolysis step to deconjugate sulfated metabolites like DL-Normetanephrine Sulfate. Studies using chemically synthesized sulfated metanephrine standards have shown that the optimal conditions for complete hydrolysis differ from common practice and are critical for accuracy. Specifically, the highest yields and minimal variance for hydrolyzing sulfated normetanephrine and metanephrine are achieved at pH 0.7–0.9 for 20 minutes, rather than the often-used pH 1.0 for 30 minutes [1]. Furthermore, a separate study demonstrated that the widely accepted 'gold standard' of 10-minute acid hydrolysis leads to a 30% underestimation of metanephrine concentrations [2].

Optimized Hydrolysis Protocol
Reported
Optimal: pH 0.7–0.9, 20 min. Conventional 10-min acid leads to 30% underestimation.
Critical for total metanephrine assay validation
Synthetic sulfate calibrator spiking studies
Analytical Chemistry Sample Preparation Method Validation

DL-Normetanephrine Sulfate Applications


Plasma Free Metanephrine Assay Calibration

This is the primary and highest-impact application. Based on the evidence that plasma free normetanephrine provides a 17.2-fold signal increase in pheochromocytoma patients and offers 97% diagnostic sensitivity , DL-Normetanephrine Sulfate serves as an essential reference standard for preparing calibration curves and quality control materials. Procuring a high-purity lot is mandatory for developing and validating LC-MS/MS or LC-ECD methods that meet the clinical sensitivity and specificity benchmarks (e.g., >95% sensitivity) required for accurate patient diagnosis.

Total Metanephrine Hydrolysis Protocol Validation

For laboratories that measure total (free + sulfated) metanephrines, the synthetic DL-Normetanephrine Sulfate standard is a critical tool for method development and validation. Research demonstrates that incomplete or suboptimal hydrolysis can lead to a 30% underestimation of analyte concentration [1]. Therefore, the standard is used to spike control matrices and verify the efficiency of acid or enzymatic hydrolysis steps, ensuring the analytical method achieves complete deconjugation (e.g., validating a protocol of pH 0.7-0.9 for 20 minutes) [2] and preventing systematic quantitative errors.

Adrenergic Receptor Inactivation Studies

DL-Normetanephrine Sulfate is an indispensable tool for researchers investigating the termination of adrenergic signaling. It is quantitatively established that sulfoconjugation reduces beta-adrenoceptor affinity by ≥1,000-fold and abolishes functional cAMP signaling, in contrast to the partial agonist activity of its non-sulfated counterpart [3]. This makes the compound uniquely suitable for use as a biologically inert negative control in receptor binding and functional assays, or as a tracer to study the kinetics and tissue-specificity of sulfotransferase (SULT) enzymes involved in catecholamine metabolism.

Epinephrine Impurity Reference Standard

As a recognized metabolite and potential impurity of Epinephrine, DL-Normetanephrine Sulfate is employed as a reference marker in pharmaceutical quality control . Its procurement is justified for developing and validating stability-indicating HPLC or UPLC methods used to monitor the purity of Epinephrine Active Pharmaceutical Ingredients (APIs) and finished drug products, ensuring compliance with pharmacopeial standards for impurity limits and shelf-life determination.

Application
Selection Property
Validation Focus
Research Plasma Metanephrine Assay
High-purity sulfate standard
Free metanephrine assay sensitivity verification
Total Metanephrine Hydrolysis Validation
Authentic sulfated calibrator
Hydrolysis efficiency; mitigate 30% systematic error
Adrenergic Receptor Inactivation Studies
Biologically inert conjugate (≥1,000-fold affinity loss)
Negative control for β-AR binding and cAMP assays
Epinephrine Impurity Reference
Sulfated metabolite impurity marker
Stability-indicating HPLC method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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